molecular formula C10H11N B3032352 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline CAS No. 1447606-51-0

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline

Cat. No.: B3032352
CAS No.: 1447606-51-0
M. Wt: 145.20
InChI Key: OEHUSLVNUHYNLQ-UHFFFAOYSA-N
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Description

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.2 g/mol It is characterized by its unique cyclopropane-fused quinoline structure, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to achieve the desired products.

Scientific Research Applications

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.

Properties

IUPAC Name

1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-4-10-8(3-1)9-5-7(9)6-11-10/h1-4,7,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHUSLVNUHYNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=CC=CC=C3NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246480
Record name 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-51-0
Record name 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447606-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 2
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 3
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 4
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 5
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline
Reactant of Route 6
1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline

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